4,5-Diaminopentanoic acid dihydrochloride

Description

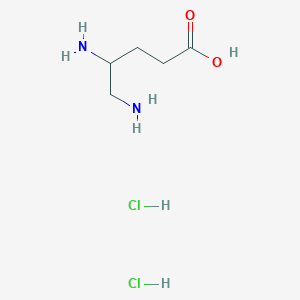

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPWEUZHVTXNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105655-72-9 | |

| Record name | 4,5-diaminopentanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4,5 Diaminopentanoic Acid Dihydrochloride

Stereoselective Synthetic Pathways for 4,5-Diaminopentanoic Acid Dihydrochloride (B599025) and its Enantiomers

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure forms of 4,5-diaminopentanoic acid is of paramount importance. A notable strategy for the synthesis of both (R)- and (S)-4,5-diaminopentanoic acid (also known as 4,5-diaminovaleric acid) utilizes L-glutamic acid as a chiral starting material.

One established pathway commences with the conversion of L-glutamic acid into (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid). This intermediate serves as a versatile chiral building block. The synthesis of the (S)-enantiomer of 4,5-diaminopentanoic acid involves the selective reduction of the carboxylic acid functionality of L-pyroglutamic acid to the corresponding alcohol, (S)-5-(hydroxymethyl)pyrrolidin-2-one. This is followed by mesylation of the primary alcohol and subsequent displacement of the mesylate with an azide (B81097) group to introduce the second nitrogen functionality. The resulting (S)-5-(azidomethyl)pyrrolidin-2-one is then subjected to acidic hydrolysis to open the lactam ring, followed by reduction of the azide to an amine and removal of protecting groups to yield (S)-4,5-diaminopentanoic acid.

Conversely, the (R)-enantiomer can be accessed from the same L-pyroglutamic acid precursor through a pathway involving a Walden inversion. This is typically achieved by activating the hydroxyl group of a protected pyroglutaminol derivative and performing a nucleophilic substitution with an azide, which proceeds with inversion of configuration at the stereocenter. Subsequent deprotection and hydrolysis steps then afford (R)-4,5-diaminopentanoic acid.

A summary of a synthetic approach to (S)-4,5-diaminopentanoic acid is presented below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Lactam Formation | Heat | (S)-5-Oxopyrrolidine-2-carboxylic acid |

| 2 | Carboxylic Acid Reduction | BH3-THF | (S)-5-(Hydroxymethyl)pyrrolidin-2-one |

| 3 | Mesylation | MsCl, Et3N | (S)-(5-Oxopyrrolidin-2-yl)methyl methanesulfonate |

| 4 | Azide Substitution | NaN3 | (S)-5-(Azidomethyl)pyrrolidin-2-one |

| 5 | Hydrolysis and Deprotection | HCl (aq), H2/Pd-C | (S)-4,5-Diaminopentanoic acid dihydrochloride |

Reductive Amination Strategies for the Preparation of 4,5-Diaminopentanoic Acid Derivatives

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganicchemistrytutor.com This methodology can be theoretically applied to the synthesis of 4,5-diaminopentanoic acid derivatives, for instance, by utilizing a precursor containing a carbonyl group at the 5-position. A plausible synthetic precursor for such a strategy is (S)-2-amino-5-oxopentanoic acid, also known as L-glutamic-γ-semialdehyde. nih.gov

The direct reductive amination of L-glutamic-γ-semialdehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a suitable reducing agent, would install the second amino group at the 5-position. The choice of reducing agent is critical to avoid side reactions, with common reagents for this transformation including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. wikipedia.org

A hypothetical reductive amination approach is outlined in the following table:

| Starting Material | Amine Source | Reducing Agent | Product |

| (S)-2-(N-protected)-5-oxopentanoic acid ester | Ammonia | NaBH3CN | (S)-2-(N-protected)-5-aminopentanoic acid ester |

| (S)-2-(N-protected)-5-oxopentanoic acid ester | Benzylamine | H2, Pd/C | (S)-2-(N-protected)-5-(benzylamino)pentanoic acid ester |

| (S)-2-(N-protected)-5-oxopentanoic acid ester | Hydroxylamine | NaBH3CN | (S)-2-(N-protected)-5-(hydroxyamino)pentanoic acid ester |

The resulting derivatives can then be subjected to further transformations or deprotection steps to yield the desired 4,5-diaminopentanoic acid analogs. The stereochemical integrity at the C2 position, originating from the chiral pool starting material (e.g., L-glutamic acid), is generally maintained throughout the reductive amination sequence.

Chemoenzymatic Syntheses for Chiral Control in 4,5-Diaminopentanoic Acid Production

Chemoenzymatic approaches combine the selectivity and efficiency of biocatalysts with the versatility of traditional organic synthesis to achieve highly controlled and sustainable chemical transformations. Enzymes such as transaminases and dehydrogenases are particularly well-suited for the asymmetric synthesis of chiral amines and amino acids. rsc.orgrsc.org

The application of a transaminase could be envisioned for the stereoselective synthesis of 4,5-diaminopentanoic acid. This would involve the amination of a suitable keto-acid precursor. For instance, a 2,5-dioxopentanoic acid derivative could potentially be a substrate for a dual-amination catalyzed by one or more transaminases. However, the identification and engineering of a transaminase with the desired substrate specificity and stereoselectivity would be a critical research endeavor.

Alternatively, an engineered glutamate (B1630785) dehydrogenase could be employed for the reductive amination of a keto-acid precursor. nih.gov Dehydrogenases catalyze the reversible conversion of a keto acid to an amino acid using a nicotinamide (B372718) cofactor. Directed evolution and protein engineering techniques could be used to tailor the active site of a known dehydrogenase to accept a substrate that would lead to the formation of 4,5-diaminopentanoic acid with high enantiomeric excess.

A conceptual chemoenzymatic route is summarized below:

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Asymmetric Amination | Transaminase | 2-(N-protected)-5-oxopentanoic acid | (S)-2-(N-protected)-5-aminopentanoic acid |

| Reductive Amination | Engineered Dehydrogenase | 2-Amino-5-oxopentanoic acid | 2,5-Diaminopentanoic acid |

The use of biocatalysts offers several advantages, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint compared to purely chemical methods.

Functionalization Approaches for Novel 4,5-Diaminopentanoic Acid Analogs

The presence of two primary amino groups and a carboxylic acid functionality in 4,5-diaminopentanoic acid provides multiple handles for chemical modification to generate a diverse library of novel analogs. nbinno.comnih.gov Selective protection and deprotection strategies are crucial for achieving site-specific functionalization.

The α-amino group can be selectively protected using standard amino acid protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), allowing for the derivatization of the δ-amino group. Conversely, the δ-amino group can be selectively protected, for example, through the formation of a cyclic derivative, enabling modification of the α-amino and carboxyl groups.

Functionalization of the amino groups can include acylation, alkylation, sulfonylation, and arylation to introduce a wide range of substituents. For example, acylation with various carboxylic acids can be used to introduce lipophilic chains, aromatic moieties, or other functional groups. The carboxyl group can be converted to esters, amides, or other carboxylic acid derivatives.

The following table provides examples of potential functionalization strategies:

| Functionalization Site | Reaction Type | Reagent Example | Resulting Analog |

| δ-Amino Group | Acylation | Acetyl chloride | Nδ-Acetyl-4,5-diaminopentanoic acid |

| δ-Amino Group | Reductive Alkylation | Benzaldehyde, NaBH3CN | Nδ-Benzyl-4,5-diaminopentanoic acid |

| α-Amino Group | Sulfonylation | Dansyl chloride | Nα-Dansyl-4,5-diaminopentanoic acid |

| Carboxyl Group | Esterification | Methanol, HCl | 4,5-Diaminopentanoic acid methyl ester |

| Both Amino Groups | Guanidinylation | O-Methylisourea | 4,5-Diguanidinopentanoic acid |

These functionalization approaches allow for the systematic modification of the physicochemical properties of 4,5-diaminopentanoic acid, which is a key step in the development of new drug candidates and molecular probes.

Biochemical Pathways and Metabolic Roles of 4,5 Diaminopentanoic Acid Dihydrochloride

Central Role in Nitrogen Metabolism and Urea (B33335) Cycle Regulation

Current scientific literature has not established a direct role for 4,5-diaminopentanoic acid dihydrochloride (B599025) in the central pathways of nitrogen metabolism or in the regulation of the urea cycle in mammals. The key intermediates and regulatory molecules involved in these processes have been extensively studied, and 4,5-diaminopentanoic acid is not recognized as a component of the canonical urea cycle, which is primarily centered around the metabolism of ornithine and arginine for the detoxification of ammonia (B1221849). medchemexpress.comwikipedia.org

Precursor Functions in Polyamine Biosynthesis

There is no scientific evidence to suggest that 4,5-diaminopentanoic acid serves as a precursor in the biosynthesis of polyamines such as putrescine, spermidine, or spermine. The established pathway for polyamine synthesis in most organisms involves the decarboxylation of ornithine (2,5-diaminopentanoic acid) to form putrescine, which is then further converted to higher polyamines. researchgate.netresearchgate.net Research into polyamine precursors has not identified 4,5-diaminopentanoic acid as a substrate for the enzymes involved in this pathway. nih.govmdpi.com

Intermediary Metabolic Pathways Involving 4,5-Diaminopentanoic Acid

While the role of 4,5-diaminopentanoic acid is not documented in mammalian or plant metabolism, a structurally related isomer, (2R, 4S)-2,4-diaminopentanoate, has been identified as an intermediate in specific microbial pathways.

Comprehensive studies of mammalian amino acid metabolism and transport have not identified 4,5-diaminopentanoic acid as a standard metabolite. nih.gov The metabolic fates of common and non-proteinogenic amino acids are well-characterized, and pathways involving this specific compound are not known to occur in mammalian cells. nih.gov

The only currently documented metabolic role for a related compound is found in the D-arginine and D-ornithine metabolism of certain anaerobic bacteria, such as Clostridium sticklandii. wikipedia.orgnih.gov In this pathway, the isomer (2R, 4S)-2,4-diaminopentanoate is formed from D-ornithine through a 1,2-rearrangement of an amino group. nih.govnih.gov

This conversion is catalyzed by the adenosylcobalamin (AdoCbl)- and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, ornithine 4,5-aminomutase (OAM). nih.govresearchgate.net The product, (2R, 4S)-2,4-diaminopentanoate, is then further metabolized by 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH), which catalyzes its oxidative deamination to yield 2-amino-4-oxopentanoate. nih.gov This pathway is part of the oxidative fermentation of ornithine in these specific microorganisms. nih.govnih.gov There is currently no known role for this compound in the composition of bacterial cell walls.

Table 1: Enzymes in the Microbial Degradation Pathway of D-Ornithine via (2R, 4S)-2,4-Diaminopentanoate

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Organism Example |

| Ornithine 4,5-aminomutase (OAM) | 5.4.3.5 | D-ornithine | (2R, 4S)-2,4-diaminopentanoate | Pyridoxal phosphate (B84403), Cobamide coenzyme | Clostridium sticklandii |

| 2,4-Diaminopentanoate Dehydrogenase (2,4-DAPDH) | 1.4.1.12 | (2R, 4S)-2,4-diaminopentanoate, NAD(P)+, H₂O | 2-amino-4-oxopentanoate, NAD(P)H, NH₃ | NAD⁺ or NADP⁺ | Fervidobacterium nodosum |

Investigations into plant biochemistry have not identified 4,5-diaminopentanoic acid as an intermediate in any known biosynthetic routes. Plant amino acid metabolism, including the synthesis of lysine (B10760008), follows distinct pathways, such as the diaminopimelic acid (DAP) pathway. nih.govresearchgate.net Likewise, the biosynthesis of plant hormones and polyamines originates from other well-established precursors and does not involve 4,5-diaminopentanoic acid. mdpi.com

Investigating Metabolic Fluxes Involving 4,5-Diaminopentanoic Acid

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov This methodology relies on isotopic labeling experiments and mathematical modeling to trace the flow of atoms through metabolic networks. mdpi.commdpi.com To date, there have been no published MFA studies investigating the metabolic fluxes of 4,5-diaminopentanoic acid. The absence of such studies is due to the compound not being identified as a component of central metabolic pathways in the model organisms typically used for flux analysis.

Table 2: Status of Metabolic Flux Analysis for 4,5-Diaminopentanoic Acid

| Parameter | Status | Rationale |

| Tracer Studies | Not Performed | The compound has not been identified as a metabolite in common model systems for MFA (e.g., E. coli, S. cerevisiae, mammalian cell lines). |

| Metabolic Network Integration | Not Applicable | As the compound is not a known intermediate in central carbon or nitrogen metabolism, it is not included in standard metabolic network models used for flux calculations. |

| Flux Quantification Data | Unavailable | Without tracer data and network integration, the quantification of metabolic rates involving this compound is not possible. |

Enzymatic Interactions and Molecular Mechanisms of 4,5 Diaminopentanoic Acid Dihydrochloride

Mechanistic Studies of Enzymes Utilizing or Producing 4,5-Diaminopentanoic Acid

Scientific literature provides detailed mechanistic insights not into the interaction of 4,5-diaminopentanoic acid with arginase, ornithine transcarbamylase, or ornithine decarboxylase, but rather with the enzyme responsible for its synthesis, ornithine 4,5-aminomutase (OAM).

Ornithine 4,5-Aminomutase (OAM): This enzyme catalyzes the conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. nih.gov The reaction is a radical-based 1,2-rearrangement of the terminal amino group of D-ornithine. nih.gov OAM is dependent on both adenosylcobalamin (AdoCbl) and pyridoxal (B1214274) 5'-phosphate (PLP) as cofactors. nih.gov The proposed mechanism involves the binding of D-ornithine, which triggers the homolysis of the AdoCbl Co-C bond, initiating a radical-based reaction. nih.gov Computational studies suggest that the PLP cofactor and the enzyme's active site work in synergy to regulate the cyclic radical intermediate. nih.govresearchgate.net Specifically, electrostatic interactions between the substrate's terminal carboxylate and amino groups and active site residues like Arg297 and Glu81 are crucial for controlling the trajectory of the cyclic intermediate. nih.govresearchgate.net

Arginase: This manganese-dependent enzyme is a key component of the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. nih.govebi.ac.uk The mechanism involves a metal-activated hydroxide (B78521) ion that performs a nucleophilic attack on the guanidinium (B1211019) group of L-arginine, forming a tetrahedral intermediate. nih.gov This intermediate then collapses to yield the products. nih.gov There is no direct evidence in the provided search results to suggest that 4,5-diaminopentanoic acid is a substrate or regulator of arginase.

Ornithine Transcarbamylase (OTC): Also a critical enzyme in the urea cycle, OTC facilitates the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) into citrulline. nih.govwikipedia.org This reaction is a key step in the body's process of converting toxic ammonia (B1221849) into urea for excretion. nih.gov The enzyme is a trimer with active sites located at the interface between the monomers. wikipedia.org Extensive research has been conducted on its structure and function, particularly in the context of OTC deficiency, a genetic disorder. nih.govnih.gov However, studies directly linking 4,5-diaminopentanoic acid to the mechanistic function of OTC are not available in the search results.

Ornithine Decarboxylase (ODC): This enzyme is responsible for the first and rate-limiting step in the biosynthesis of polyamines, catalyzing the decarboxylation of ornithine to produce putrescine. wikipedia.orgresearchgate.net ODC is a pyridoxal phosphate (PLP)-dependent enzyme that forms a homodimer. wikipedia.org The reaction mechanism involves the formation of a Schiff base between ornithine and PLP, followed by decarboxylation. wikipedia.org While numerous inhibitors of ODC have been developed for therapeutic purposes, there is no indication from the search results that 4,5-diaminopentanoic acid acts as a substrate or inhibitor of ODC. nih.govnih.gov

Characterization of Receptor-Ligand Interactions Involving 4,5-Diaminopentanoic Acid Derivatives

The specific interactions of 4,5-diaminopentanoic acid derivatives with cellular receptors are not well-documented in the available scientific literature. Receptor-ligand interactions are fundamental to cellular signaling and are characterized by the specific binding of a ligand to a receptor protein, which initiates a cellular response. This binding is governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specificity of these interactions is determined by the complementary shapes and chemical properties of the ligand and the receptor's binding site. While general principles of receptor-ligand binding are well-established, dedicated studies characterizing the binding of 4,5-diaminopentanoic acid or its derivatives to specific receptors are not present in the search results.

Structural Biology of 4,5-Diaminopentanoic Acid-Enzyme Complexes

Direct crystal structures of 4,5-diaminopentanoic acid bound to an enzyme are not available in the search results. However, the crystal structure of its synthesizing enzyme, ornithine 4,5-aminomutase (OAM) from Clostridium sticklandii, has been solved in complex with the substrate analog 2,4-diaminobutyrate, providing valuable insights into the binding of similar molecules. rcsb.org

The structure of OAM reveals a complex architecture comprising a Rossmann domain, which binds the adenosylcobalamin cofactor, and a triose-phosphate isomerase barrel domain that binds the pyridoxal 5'-phosphate cofactor. rcsb.org In the substrate-free form, the enzyme exists in an "open" conformation where the two cofactor-binding domains are relatively far apart. rcsb.org The binding of a substrate or a substrate analog is proposed to induce a large-scale domain motion to a "closed" conformation, bringing the cofactors into proximity to facilitate the radical-based catalysis. rcsb.org The crystal structure with 2,4-diaminobutyrate provides a snapshot of the ligand bound in the active site, offering a model for how the native substrate, D-ornithine, and the product, 2,4-diaminopentanoic acid, might be accommodated.

Structural Details of Ornithine 4,5-Aminomutase (OAM)

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Ornithine 4,5-aminomutase (OAM) | rcsb.org |

| Organism | Clostridium sticklandii | rcsb.org |

| Cofactors | Adenosylcobalamin (AdoCbl), Pyridoxal 5'-phosphate (PLP) | rcsb.org |

| Conformational States | "Open" (substrate-free) and "Closed" (catalytically active) | rcsb.org |

| Structural Insights | Crystal structure with the substrate analog 2,4-diaminobutyrate provides a model for substrate and product binding. | rcsb.org |

Advanced Analytical Techniques in 4,5 Diaminopentanoic Acid Dihydrochloride Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and dynamic analysis of 4,5-Diaminopentanoic acid dihydrochloride (B599025). nih.gov Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the proton attached to the chiral carbon (C2) would appear as a distinct multiplet. The protons on the methylene (B1212753) groups (C3 and C4) would exhibit complex splitting patterns due to coupling with adjacent protons. The protons of the two amino groups (-NH₂) would typically appear as broad singlets, and their chemical shift can be sensitive to solvent and pH.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com Each carbon atom in 4,5-Diaminopentanoic acid dihydrochloride gives a unique signal, with the carbonyl carbon (C1) of the carboxylic acid group appearing significantly downfield. The chemical shifts of the other carbon atoms (C2, C3, C4, C5) provide confirmation of the pentanoic acid backbone and the positions of the amino substituents. nih.gov

Dynamic processes, such as conformational changes or proton exchange, can also be studied using advanced NMR experiments, providing insights into the molecule's behavior in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Diaminopentanoic Acid Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 | ~175 |

| C2 (-CH(NH₂)) | ~3.5-3.8 | ~55 |

| C3 (-CH₂) | ~1.7-1.9 | ~28 |

| C4 (-CH₂) | ~1.6-1.8 | ~30 |

| C5 (-CH₂NH₂) | ~2.9-3.1 | ~40 |

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Studies

Mass spectrometry (MS) is a highly sensitive technique used for both the qualitative identification and quantitative measurement of this compound. nih.gov

For qualitative analysis, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the molecule. nih.gov The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) confirms the molecular weight of the compound (132.16 g/mol for the free base). nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing characteristic losses, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃), which helps to confirm the structure. nih.gov

Quantitative studies often employ Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This technique couples the separation power of HPLC with the sensitivity and specificity of MS. By using a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled 4,5-Diaminopentanoic acid, precise and accurate quantification in complex biological matrices can be achieved through methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net

Table 2: Expected Mass Spectrometry Fragments for 4,5-Diaminopentanoic Acid

| Fragment Description | Proposed Structure | Expected m/z |

| Molecular Ion (Free Base) | [C₅H₁₂N₂O₂ + H]⁺ | 133.09 |

| Loss of H₂O | [M+H - H₂O]⁺ | 115.08 |

| Loss of NH₃ | [M+H - NH₃]⁺ | 116.07 |

| Loss of COOH group | [M+H - COOH]⁺ | 88.09 |

Chromatographic Separations for High-Purity Research Material Preparation (e.g., HPLC, TLC)

The preparation of high-purity this compound for research is crucial and is typically achieved through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for purification. Reversed-phase HPLC (RP-HPLC), using a C18 column, is commonly employed. The separation is based on the polarity of the molecule. An aqueous mobile phase, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is used with a gradient of an organic solvent such as acetonitrile. The compound is detected by UV absorbance (after derivatization) or by mass spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) is a simpler, faster method used primarily for monitoring reaction progress and assessing purity. A silica (B1680970) gel plate is used as the stationary phase, and a mixture of polar organic solvents serves as the mobile phase. The compound is visualized by staining with reagents like ninhydrin, which reacts with the amino groups to produce a characteristic purple color.

Table 3: Comparison of Chromatographic Techniques for 4,5-Diaminopentanoic Acid Purification

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Partitioning between a liquid mobile phase and a thin solid stationary phase by capillary action. |

| Stationary Phase | Typically silica-based (e.g., C18) packed in a column. | Silica gel or alumina (B75360) coated on a plate. |

| Application | High-resolution purification, quantitative analysis. | Purity assessment, reaction monitoring. |

| Resolution | High | Low to Moderate |

| Scale | Microgram to gram scale (preparative HPLC). | Analytical (microgram) scale. |

Isotopic Labeling Strategies for Tracing Metabolic Fate

Isotopic labeling is a powerful strategy to trace the metabolic fate of 4,5-Diaminopentanoic acid within a biological system. nih.gov This involves replacing one or more atoms in the molecule with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).

The isotopically labeled compound is introduced into a cell culture or organism. After a period of incubation, metabolites are extracted and analyzed, typically by mass spectrometry or NMR. researchgate.netnih.gov The presence of the heavy isotope in other molecules indicates that they are downstream products of 4,5-Diaminopentanoic acid metabolism. researchgate.net This approach allows researchers to map metabolic pathways, determine rates of conversion (flux), and identify novel metabolites derived from the parent compound. nih.gov For example, using ¹⁵N-labeled 4,5-Diaminopentanoic acid could help identify which nitrogen-containing compounds are synthesized from it.

Computational Chemistry and Molecular Modeling for Investigating 4,5-Diaminopentanoic Acid

Computational chemistry and molecular modeling provide invaluable theoretical insights into the properties and interactions of 4,5-Diaminopentanoic acid at an atomic level. nih.gov These methods complement experimental data by allowing researchers to investigate phenomena that are difficult to observe directly. mit.edu Using quantum mechanics or classical force fields, properties such as optimal 3D structure, electronic charge distribution, and vibrational frequencies can be calculated. These models can predict how the molecule will interact with other molecules, such as solvent, ions, or biological macromolecules like enzymes. siftdesk.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, an MD simulation would typically involve placing the molecule in a simulated box of water molecules and ions to mimic physiological conditions. nih.gov The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period. mdpi.com

These simulations can reveal:

Solvation Shell: How water molecules arrange themselves around the charged amino and carboxyl groups.

Conformational Flexibility: The different shapes (conformations) the molecule can adopt in solution and the likelihood of each.

Binding Interactions: How the molecule docks with and binds to a target protein, providing insights into its mechanism of action. mdpi.com

Table 4: Typical Parameters for an MD Simulation of 4,5-Diaminopentanoic Acid

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | Provides a realistic representation of the aqueous solvent. |

| Box Size | 10 Å buffer around the molecule | Ensures the molecule does not interact with its periodic image. |

| Simulation Time | 100-1000 nanoseconds | Allows for sufficient sampling of molecular motions and interactions. |

| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions. |

De novo design refers to the computational design of novel molecules from scratch. nih.gov 4,5-Diaminopentanoic acid can serve as a scaffold or fragment in these design processes. Algorithms can use the core structure of 4,5-Diaminopentanoic acid and computationally "grow" new functional groups or link it to other fragments to create entirely new ligands. nih.gov

The goal is to design molecules that have a high predicted binding affinity and selectivity for a specific biological target, such as an enzyme's active site. The designed ligands are evaluated in silico for properties like binding energy and fit within the target's binding pocket. The most promising candidates can then be synthesized and tested experimentally, accelerating the drug discovery process.

Emerging Research Applications and Future Directions for 4,5 Diaminopentanoic Acid Dihydrochloride

Development of 4,5-Diaminopentanoic Acid as a Biochemical Tool or Probe for Pathway Elucidation

4,5-Diaminopentanoic acid is a key intermediate in the metabolic pathway of ornithine in certain anaerobic bacteria. nih.gov Its position within this pathway makes it a valuable biochemical tool for elucidation and characterization. The enzyme ornithine 4,5-aminomutase catalyzes the conversion of D-ornithine into (2R, 4S)-diaminopentanoate, which is then further metabolized. nih.gov By monitoring the formation or consumption of 4,5-diaminopentanoic acid, researchers can perform kinetic analyses of the enzymes involved in this pathway, such as ornithine 4,5-aminomutase and diaminopentanoate dehydrogenase. nih.gov

The development of fluorescent probes is a critical area in biochemical research, enabling the visualization and tracking of specific molecules within living cells. nih.govnih.gov While specific fluorescent probes for 4,5-diaminopentanoic acid are not yet widely reported, its unique structure presents an opportunity for the design of such tools. By chemically modifying 4,5-diaminopentanoic acid with a fluorescent tag, it could be transformed into a probe to study the dynamics of its metabolic pathway in real-time. These probes could help in understanding the localization, transport, and flux of this metabolite within cellular systems, providing insights into the regulation of associated pathways. The synthesis of labeled analogues, for instance with stable isotopes like ¹³C, could also facilitate studies of cancer cell metabolism and other biological phenomena through advanced analytical techniques. researchgate.net

Exploration of 4,5-Diaminopentanoic Acid and its Derivatives in Advanced Materials Science (e.g., Polyamide Research)

The field of materials science is continually searching for novel monomers to create polymers with specialized properties. 4,5-Diaminopentanoic acid, possessing two amine groups and one carboxylic acid group, is a promising candidate for the synthesis of advanced polyamides. Diamines are fundamental building blocks for polyamides, and the use of bio-based or bio-inspired monomers is a significant area of research. researchgate.netrsc.org The structure of 4,5-diaminopentanoic acid allows for multiple polymerization pathways, potentially leading to polyamides with unique characteristics such as hydrophilicity, biodegradability, and specific functional groups for further modification.

Derivatives of amino acids are already used to create new polyamides. nih.gov For instance, research on polyamides derived from cystine, another amino acid, has shown that the resulting polymers can exhibit sensitivity to pH and reducing environments, making them suitable for applications like drug delivery. researchgate.net Similarly, derivatives of 4,5-diaminopentanoic acid could be synthesized to control properties like solubility, thermal stability, and mechanical strength. The incorporation of this monomer could lead to functional polyamides with applications in biomedicine, engineering plastics, and other high-performance materials. rsc.org

| Polymer Name | Diamine Monomer | Dicarbonyl Dichloride | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Poly[5-acetyl-N-((2S)-1-(4′-(2-(methylamino)propanamido)biphenyl-4-ylamino)-1-oxopropan-2-yl)nicotinamide] | Diamine 9 (Alanine-derived) | Pyridine-3,5-dicarbonyl dichloride | 67.0 | > 300 |

| Poly[5-acetyl-N-((2S)-3-methyl-1-(4′-(3-methyl-2-(methylamino) butanamido)biphenyl-4-ylamino)-1-oxobutan-2-yl)nicotinamide] | Diamine 10 (Valine-derived) | Pyridine-3,5-dicarbonyl dichloride | 58.0 | > 300 |

| Poly[5-acetyl-N-((2S)-1-(4-(4-(2-(methylamino)propanamido)phenoxy) phenylamino)-1-oxopropan-2-yl)nicotinamide] | Diamine 11 (Alanine-derived) | Pyridine-3,5-dicarbonyl dichloride | 54.0 | > 300 |

Novel Research Avenues in Molecular Target Engagement and Modulator Design

Understanding how small molecules engage with their biological targets is fundamental to drug discovery and chemical biology. 4,5-Diaminopentanoic acid, as a metabolite and non-proteinogenic amino acid, has the potential to interact with a variety of molecular targets, including enzymes, receptors, and transporters. medchemexpress.com Its structural similarity to natural amino acids like ornithine and lysine (B10760008) suggests it could act as a competitive inhibitor or a modulator for proteins that recognize these substrates. For example, L-ornithine has been shown to activate Ca²+ signaling pathways, indicating that even non-proteinogenic amino acids can engage with specific cellular targets to elicit a biological response. glpbio.com

The structure of 4,5-diaminopentanoic acid can serve as a scaffold for designing novel molecular modulators. By modifying its functional groups, researchers can develop derivatives with enhanced affinity, selectivity, and potency for specific targets. nih.gov This approach is widely used in drug design, where the structure of a known ligand is systematically altered to improve its interaction with a target protein. mdpi.com For example, molecular docking studies can predict the binding energy and interaction patterns of 4,5-diaminopentanoic acid derivatives with targets of interest, guiding the synthesis of more effective modulators. mdpi.com

| Target Protein | Binding Energy (kcal/mol) | Ligand Efficiency (kcal/mol per heavy atom) |

|---|---|---|

| ERK1 | -9.9 | -0.225 |

| ERK2 | -8.8 | -0.200 |

| MEK1 | -9.1 | -0.207 |

Interdisciplinary Research Integrating 4,5-Diaminopentanoic Acid Studies with Systems Biology and Omics Data

Systems biology aims to understand complex biological processes by integrating diverse datasets from multiple levels of biological organization. nih.gov The study of 4,5-diaminopentanoic acid can be significantly enhanced by integrating it into a systems biology framework using multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics. nih.govdoaj.org By measuring the levels of 4,5-diaminopentanoic acid (metabolomics) and correlating them with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can build a comprehensive picture of its role in cellular metabolism and regulation. nih.gov

This integrated approach can help identify novel functions and regulatory mechanisms associated with 4,5-diaminopentanoic acid. mdpi.com For instance, if an increase in the concentration of this compound is observed under specific conditions, omics data can help identify the upstream genetic changes that led to its accumulation and the downstream pathways that are affected. nih.gov Such an approach moves beyond studying the molecule in isolation and places it within the context of the entire cellular network, potentially revealing new disease-associated patterns or therapeutic targets. nih.gov Frameworks and computational tools are being developed to facilitate the integration of these complex, multi-layered datasets. arxiv.org

Theoretical Frameworks and Predictive Modeling for 4,5-Diaminopentanoic Acid Research

Theoretical frameworks and predictive modeling are indispensable tools in modern chemical and biological research. nih.gov For 4,5-diaminopentanoic acid, these computational approaches can be used to predict its physicochemical properties, biological activities, and interactions with molecular targets. Machine learning and deep learning models, for example, can be trained on datasets of known molecules to predict the properties of new compounds like 4,5-diaminopentanoic acid and its derivatives. plos.orgnih.gov

| Metric | Value | Description |

|---|---|---|

| Mean Squared Error (MSE) | 0.6 | Measures the average squared difference between the estimated values and the actual value. |

| Mean Absolute Percentage Error (MAPE) | 10% | Measures the average percentage difference between predicted and actual values. |

| Mean Absolute Error (MAE) | 0.5 | Measures the average magnitude of the errors in a set of predictions, without considering their direction. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-diaminopentanoic acid dihydrochloride, and how do they influence experimental design?

- Answer : The compound (CAS 89717-54-4) has a molecular formula of C₅H₁₃Cl₂N₂O₂, a density of 1.165 g/cm³, and a boiling point of 324.2°C at 760 mmHg . Its high solubility in water (543 g/L at 20°C) and insolubility in organic solvents make it suitable for aqueous-phase reactions, such as enzymatic assays or buffer-based studies. Stability at room temperature simplifies storage but requires desiccation to avoid moisture absorption .

Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?

- Answer : Purity can be assessed via elemental analysis, HPLC, and mass spectrometry. Regulatory guidelines suggest testing for impurities like residual solvents (≤0.02%), heavy metals (≤10 ppm), and sulfate residues (≤0.02%) . Loss on drying (≤0.20%) and ash content (≤0.10%) are critical for compliance with pharmaceutical-grade standards .

Q. How can researchers distinguish this compound from structural isomers like 2,5-diaminopentanoic acid (ornithine)?

- Answer : NMR and X-ray crystallography are definitive for positional isomer identification. For routine differentiation, FT-IR can highlight unique vibrational modes of the 4,5-amino groups. Chromatographic retention times (e.g., via ion-exchange HPLC) also differ due to distinct pKa values .

Advanced Research Questions

Q. What experimental parameters are critical when studying this compound in enzymatic systems like ornithine 4,5-aminomutase (4,5-OAM)?

- Answer : 4,5-OAM requires adenosylcobalamin (AdoCbl) and pyridoxal 5'-phosphate (PLP) as cofactors. Researchers must maintain anaerobic conditions to prevent AdoCbl degradation. Kinetic assays should monitor pH (optimal range: 7.5–8.5) and temperature (30–37°C), as deviations reduce catalytic efficiency . Substrate specificity studies should compare turnover rates with D-ornithine versus synthetic analogs .

Q. How does substituting lysine with 4,5-diaminopentanoic acid in peptide chains affect protein stability and function?

- Answer : In insulin studies, replacing lysine (2,6-diaminohexanoic acid) with 2,5-diaminopentanoic acid (a related analog) showed no destabilization, suggesting the shorter side chain retains hydrogen-bonding capacity. However, altered steric effects may influence receptor binding. Circular dichroism (CD) and thermal denaturation assays are recommended to assess conformational changes .

Q. What strategies mitigate contradictions in reported bioactivity data for 4,5-diaminopentanoic acid derivatives?

- Answer : Discrepancies often arise from impurity profiles or stereochemical variations. For example, DL-ornithine hydrochloride (racemic mixture) exhibits different metabolic effects compared to the L-isomer. Researchers should standardize enantiomeric purity (e.g., via chiral chromatography) and validate biological assays with positive controls (e.g., aminopterin for antifolate activity) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates reduces side reactions. Post-synthetic hydrochlorination with HCl gas in ethanol achieves high dihydrochloride purity. Process optimization should focus on reducing racemization (e.g., low-temperature coupling) and minimizing byproducts via iterative HPLC monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.